molecular formula C11H11NO3 B11741931 N-{[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]methylidene}hydroxylamine

N-{[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]methylidene}hydroxylamine

Cat. No.: B11741931
M. Wt: 205.21 g/mol
InChI Key: LQQXSNYNYDDMPS-UHFFFAOYSA-N
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Description

N-{[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]methylidene}hydroxylamine is an organic compound with the molecular formula C11H11NO3. This compound is characterized by the presence of a methoxy group, a prop-2-yn-1-yloxy group, and a hydroxylamine group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]methylidene}hydroxylamine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methoxy-4-hydroxybenzaldehyde and propargyl bromide.

    Etherification: The hydroxyl group of 3-methoxy-4-hydroxybenzaldehyde is etherified with propargyl bromide in the presence of a base such as potassium carbonate to form 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde.

    Oximation: The aldehyde group of 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-{[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]methylidene}hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The methoxy and prop-2-yn-1-yloxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-{[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]methylidene}hydroxylamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]methylidene}hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This interaction can affect various cellular pathways, including signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]methylidene}amine
  • **N-{[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]methylidene}hydrazine
  • **N-{[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]methylidene}hydroxylamine derivatives

Uniqueness

This compound is unique due to the presence of both methoxy and prop-2-yn-1-yloxy groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

N-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C11H11NO3/c1-3-6-15-10-5-4-9(8-12-13)7-11(10)14-2/h1,4-5,7-8,13H,6H2,2H3

InChI Key

LQQXSNYNYDDMPS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=NO)OCC#C

Origin of Product

United States

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